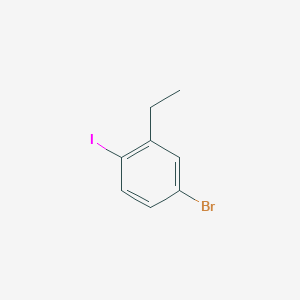
4-Bromo-2-éthyl-1-iodo benzène
Vue d'ensemble
Description
4-Bromo-2-ethyl-1-iodobenzene, also known as 4-BEIB, is an organic compound with a molecular weight of 316.8 g/mol and a melting point of 49°C. It is a colorless crystalline solid with a slight bromine odor. 4-BEIB is a versatile reagent used in synthetic organic chemistry for the synthesis of a wide range of organic compounds. It is also used in scientific research as a tracer for biochemical studies.
Applications De Recherche Scientifique
Synthèse d'autres composés
Le 4-Bromo-2-éthyl-1-iodo benzène peut être utilisé comme matière première dans la synthèse d'autres composés organiques complexes . Sa structure, qui comprend à la fois un atome de brome et un atome d'iode, en fait un réactif polyvalent dans divers types de réactions organiques.
Stannyllithiation des diarylacétylènes
Ce composé peut être utilisé dans la synthèse d'alcènes tétrasubstitués par stannyllithiation stéréo- et régiosélective de diarylacétylènes . Il s'agit d'un type spécifique de réaction utilisée en synthèse organique.
Désilylation et couplage d'alcynes silylés
Le this compound peut être utilisé comme réactif pour la désilylation in situ et le couplage d'alcynes silylés . Il s'agit d'un type spécifique de réaction utilisée dans la synthèse de composés organiques complexes.
Synthèses totales d'alcaloïdes
Ce composé peut être utilisé comme réactif de départ dans les synthèses totales de l'ent-conduramine A et de l'ent-7-désoxypancratistatine . Ce sont des types spécifiques d'alcaloïdes, qui sont une classe de composés organiques naturels contenant généralement des atomes d'azote basiques.
Couplage de Sonogashira sans cuivre
Le this compound peut être utilisé comme substrat dans le couplage de Sonogashira sans cuivre . Le couplage de Sonogashira est une réaction de couplage croisé utilisée en chimie organique pour synthétiser des aryl-alcynes.
Recherche et développement
En tant que benzène halogéné, le this compound est probablement utilisé dans diverses applications de recherche et développement. Ses propriétés spécifiques peuvent le rendre utile dans le développement de nouvelles méthodes de synthèse ou de nouveaux matériaux .
Mécanisme D'action
Target of Action
4-Bromo-2-ethyl-1-iodobenzene is an organic compound that primarily targets chemical reactions involving coupling . The compound’s bromine and iodine atoms play a significant role in these reactions .
Mode of Action
The compound’s mode of action is largely based on its structure, which contains bromine and iodine atoms . These atoms can participate in various coupling reactions . Furthermore, the reactivity difference between the bromine and iodine units on the benzene ring allows for sequential coupling transformations . This means that the iodine unit’s coupling reaction can occur first, followed by the bromine atom’s coupling reaction .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
Information on the pharmacokinetics of 4-Bromo-2-ethyl-1-iodobenzene is limited. It’s known that the compound is insoluble in water but soluble in most organic solvents . This solubility profile may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated place to avoid formation of dust and aerosols . Additionally, the compound should be kept in containers that are tightly closed in a dry, cool, and well-ventilated place . These precautions help to maintain the compound’s stability and efficacy.
Propriétés
IUPAC Name |
4-bromo-2-ethyl-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKQXPHYKRQLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375742 | |
| Record name | 4-bromo-2-ethyl-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175278-30-5 | |
| Record name | 4-Bromo-2-ethyl-1-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2-ethyl-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-ethyliodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





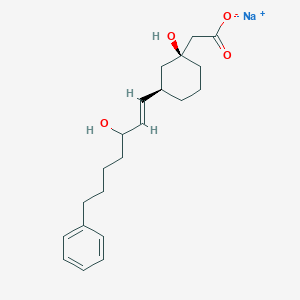
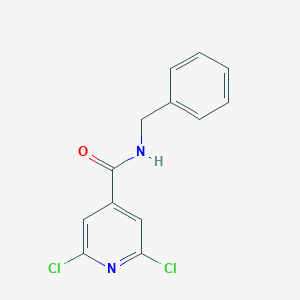
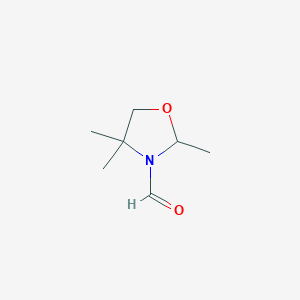
![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)
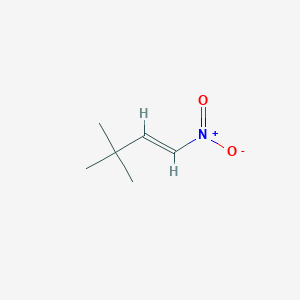

![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)
![3-Ethylfuro[2,3-b]pyridine](/img/structure/B69851.png)

![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)
